molecular formula C7H9N3O2 B2524943 2-[Methyl(pyrimidin-2-yl)amino]acetic acid CAS No. 953904-05-7

2-[Methyl(pyrimidin-2-yl)amino]acetic acid

Cat. No.: B2524943
CAS No.: 953904-05-7
M. Wt: 167.168
InChI Key: KYMSITOOUYJCSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Methyl(pyrimidin-2-yl)amino]acetic acid is a compound with the molecular formula C7H9N3O2. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. This structure is significant in many biological systems and synthetic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl(pyrimidin-2-yl)amino]acetic acid typically involves the reaction of pyrimidine derivatives with methylamine and glycine. One common method includes the use of pyrimidine-2-carboxylic acid, which reacts with methylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as zinc chloride (ZnCl2) and under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process might include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-[Methyl(pyrimidin-2-yl)amino]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction could produce various reduced derivatives .

Scientific Research Applications

2-[Methyl(pyrimidin-2-yl)amino]acetic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines a pyrimidine ring with an amino acid moiety. This combination imparts unique chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-[methyl(pyrimidin-2-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-10(5-6(11)12)7-8-3-2-4-9-7/h2-4H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMSITOOUYJCSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=NC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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